Cas no 945978-63-2 (bam)

bam structure
bam structure
Product Name:bam
CAS No:945978-63-2
MF:C14H10F4O
MW:270.222218036652
CID:2620542
Update Time:2023-09-21

bam Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-Trifluoro-1-(3'-fluoro-4-biphenylyl)ethanol
    • 2,2,2-Trifluoro-1-(3'-fluorobiphenyl-4-yl)ethanol
    • 3′-Fluoro-α-(trifluoromethyl)[1,1′-biphenyl]-4-methanol (ACI)
    • 2,2,2-Trifluoro-1-(3′-fluorobiphenyl-4-yl)ethanol
    • bam
    • Inchi: 1S/C14H10F4O/c15-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(19)14(16,17)18/h1-8,13,19H
    • InChI Key: RYIFCXNFAICWRE-UHFFFAOYSA-N
    • SMILES: FC1C=C(C2C=CC(C(C(F)(F)F)O)=CC=2)C=CC=1

bam Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ;  10 min; 3 h, reflux; cooled
1.3 Reagents: Water
Reference
Preparation of 2-amino-3-arylpropanoic acid and 2-amino-3-heterocyclylpropanoic acid derivatives as tryptophan hydroxylase inhibitors for the treatment of cancer
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ;  10 min; 3 h, reflux; cooled
1.3 Reagents: Water
Reference
Preparation of multicyclic amino acid derivatives and their use as TPH1 inhibitors for treating serotonin-mediated diseases
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Zinc ,  Sodium iodide Catalysts: Nickel, dichloro(4,4′-diphenyl-2,2′-bipyridine-κN1,κN1′)- Solvents: Dimethylacetamide ;  16 h, rt
Reference
Direct Synthesis of α-Aryl-α-Trifluoromethyl Alcohols via Nickel Catalyzed Cross-Electrophile Coupling
Lombardi, Lorenzo; Cerveri, Alessandro; Giovanelli, Riccardo; Castineira Reis, Marta; Silva Lopez, Carlos; et al, Angewandte Chemie, 2022, 61(47),

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Water ;  rt
Reference
Access to Aryl and Heteroaryl Trifluoromethyl Ketones from Aryl Bromides and Fluorosulfates with Stoichiometric CO
Johansen, Martin B. ; Gedde, Oliver R.; Mayer, Thea S.; Skrydstrup, Troels, Organic Letters, 2020, 22(11), 4068-4072

Production Method 5

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ;  10 min, rt; 3 h, rt → reflux; cooled
1.3 Reagents: Water
Reference
Preparation of multicyclic amino acid derivations as potent and selective THP1 inhibitors for treating metastatic bone disease
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  15 min, 0 °C; 0 °C → rt; 30 min, rt
1.2 Solvents: Tetrahydrofuran ;  10 min, rt; 3 h, rt → reflux
1.3 Solvents: Water ;  cooled
Reference
Tryptophan hydroxylase inhibitors for treating osteoporosis
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ;  10 min; 3 h, reflux; cooled
1.3 Solvents: Water
Reference
Preparation of multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for affecting gastrointestinal transit and gastric emptying
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ;  10 min; 3 h, reflux; cooled
1.3 Reagents: Water
Reference
Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them in treatment, prevention and combination therapy of pulmonary hypertension and related diseases
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ;  10 min; 3 h, reflux; cooled
1.3 Reagents: Water
Reference
Preparation of multicyclic amino acid derivations as TPH1 inhibitors for treating serotonin-mediated diseases
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ;  10 min; 3 h, reflux; cooled
1.3 Solvents: Water
Reference
Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for reducing or avoiding serotonin-mediated adverse effects associated with the administration of one or more drugs
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  15 min, 0 °C; 30 min, 0 °C; 0 °C → rt
1.2 Solvents: Tetrahydrofuran ;  10 min, rt; 3 h, reflux; cooled
1.3 Reagents: Water
Reference
Modulation of Peripheral Serotonin Levels by Novel Tryptophan Hydroxylase Inhibitors for the Potential Treatment of Functional Gastrointestinal Disorders
Shi, Zhi-Cai; Devasagayaraj, Arokiasamy; Gu, Kunjian; Jin, Haihong; Marinelli, Brett; et al, Journal of Medicinal Chemistry, 2008, 51(13), 3684-3687

bam Raw materials

bam Preparation Products

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.